molecular formula C44H41N3O7 B613558 Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH CAS No. 920519-33-1

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

Cat. No. B613558
M. Wt: 723.83
InChI Key: CURRWEJPHUVJFC-UWXQCODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is an important peptide used in a variety of scientific research applications. It is a synthetic peptide that has been developed to mimic the structure of natural peptides. This peptide is composed of four amino acids, namely Fmoc (fluorenylmethoxycarbonyl)-Asn (asparagine)-Ser (serine)-OH (hydroxyl). It is also known as Fmoc-N-Trt-S-Phe-OH or Fmoc-N-Trt-S-Phe-Pro-OH. Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is a highly versatile peptide that can be used in a variety of scientific research applications, including drug design, protein engineering, and molecular biology.

Scientific Research Applications

  • Scientific Field : This compound is primarily used in the field of biochemistry , specifically in peptide synthesis .

  • Methods of Application : The compound is used in a method called Fmoc/tBu solid-phase peptide synthesis . This method involves attaching the first amino acid to a solid support, then sequentially adding the next amino acids in the sequence. Each addition involves two steps: deprotection of the Fmoc group from the previous amino acid, and coupling of the next Fmoc-protected amino acid .

  • Peptide Drug Development : Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which uses Fmoc-protected amino acids like “Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH”, is the method of choice for the synthesis of these molecules in both research and industrial settings .

  • Green Chemistry : There have been efforts to make the process of peptide synthesis more environmentally friendly . This involves the use of greener solvents in solid-phase peptide synthesis (SPPS), which could potentially involve the use of "Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH" .

  • Commercial Production : Companies like the Peptide Institute, Inc. and Sigma-Aldrich produce and sell Fmoc-Asn(Trt) and other Fmoc-protected amino acids for use in peptide synthesis .

  • Peptide Drug Development : Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which uses Fmoc-protected amino acids like “Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH”, is the method of choice for the synthesis of these molecules in both research and industrial settings .

  • Green Chemistry : There have been efforts to make the process of peptide synthesis more environmentally friendly . This involves the use of greener solvents in solid-phase peptide synthesis (SPPS), which could potentially involve the use of "Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH" .

  • Commercial Production : Companies like the Peptide Institute, Inc. and Sigma-Aldrich produce and sell Fmoc-Asn(Trt) and other Fmoc-protected amino acids for use in peptide synthesis .

properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRWEJPHUVJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H41N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

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